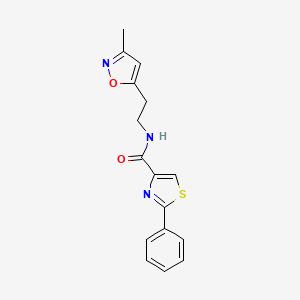

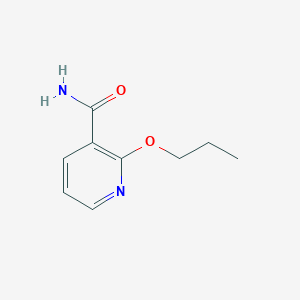

2-Propoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propoxynicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the second position of the pyridine ring is replaced by a propoxy group.

Mechanism of Action

Target of Action

It is known that nicotinamide, a closely related compound, plays a pivotal role in nad+ synthesis, contributing to redox reactions and energy production in cells

Mode of Action

The exact mode of action of 2-Propoxynicotinamide is not well-documented. As a derivative of nicotinamide, it may share similar biochemical interactions. Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . .

Result of Action

Nicotinamide, a related compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It is possible that this compound may have similar effects, but this hypothesis needs to be tested in future studies.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Propoxynicotinamide are not well-studied. Given its structural similarity to nicotinamide, it may interact with similar enzymes, proteins, and other biomolecules. Nicotinamide plays a crucial role in various biochemical reactions, particularly as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions .

Cellular Effects

High-level nicotinamide, a structurally similar compound, alters cellular methyl metabolism and affects methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome .

Molecular Mechanism

Nicotinic acetylcholine receptors, which are affected by nicotine, play a significant role in nicotine’s actions in the brain, including drug dependence .

Temporal Effects in Laboratory Settings

It is known that the effects of certain substances can change over time in laboratory settings .

Dosage Effects in Animal Models

Animal models have increasingly supported clinical development of drugs .

Metabolic Pathways

Metabolic pathways control the flux of metabolites to ensure that the output of the pathways meets biological demand .

Transport and Distribution

Drugs can move across the cell membrane via passive transport, which requires no energy, and active transport, which requires energy .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinamide typically involves the reaction of nicotinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxynicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-Propoxynicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Nicotinamide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.

Nicotinamide mononucleotide (NMN): A derivative of nicotinamide with potential anti-aging properties.

Nicotinamide riboside (NR): Another NAD+ precursor with similar biological activities.

Uniqueness: 2-Propoxynicotinamide is unique due to its propoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name |

2-propoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJBRLUNCIHHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

methanone](/img/structure/B2405746.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)